molecular formula C14H11ClFN3O B4983877 2-(2-chloro-6-fluorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide

2-(2-chloro-6-fluorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide

Cat. No. B4983877
M. Wt: 291.71 g/mol
InChI Key: RQLXWVPRGJJWEK-GIJQJNRQSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as CPAA, and it has been studied extensively for its ability to inhibit the growth of cancer cells and to act as an anti-inflammatory agent.

Scientific Research Applications

CPAA has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have anti-inflammatory properties. CPAA has been studied in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of CPAA is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. CPAA has been shown to inhibit the activity of AKT and mTOR, which are key regulators of cell growth and survival. It has also been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
CPAA has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases. CPAA has been shown to inhibit the activity of AKT and mTOR, which are key regulators of cell growth and survival. It has also been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPAA is its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties, which makes it a potential candidate for cancer therapy and the treatment of inflammatory diseases. Another advantage of CPAA is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one of the limitations of CPAA is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of CPAA. One direction is to further investigate its potential therapeutic applications. CPAA has shown promising results in inhibiting the growth of cancer cells and in having anti-inflammatory properties, but further studies are needed to determine its efficacy in vivo. Another direction is to investigate the mechanism of action of CPAA in more detail. The exact signaling pathways that are affected by CPAA are not fully understood, and further studies are needed to elucidate its mechanism of action. Additionally, future studies could investigate the potential use of CPAA in combination with other drugs to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of CPAA involves the reaction of 2-chloro-6-fluoroaniline with ethyl 2-oxoacetate in the presence of sodium hydride. The resulting product is then reacted with pyridine-3-carbaldehyde and hydrazine hydrate to yield CPAA. The synthesis method has been optimized to produce high yields of CPAA, and the compound has been characterized using various spectroscopic techniques.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN3O/c15-12-4-1-5-13(16)11(12)7-14(20)19-18-9-10-3-2-6-17-8-10/h1-6,8-9H,7H2,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLXWVPRGJJWEK-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NN=CC2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N/N=C/C2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823547
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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